N'-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide
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Overview
Description
N’-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a chemical compound with diverse applications in scientific research. It is known for its unique properties, which make it valuable in various fields such as drug development, catalysis, and material science.
Preparation Methods
The synthesis of N’-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves a series of chemical reactions. One common synthetic route includes the reaction of 1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide with benzoyl chloride under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
N’-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N’-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which N’-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N’-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide can be compared with other similar compounds, such as:
1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide: This compound shares a similar core structure but lacks the benzoyl group.
N-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide: This is another closely related compound with slight variations in its chemical structure.
The uniqueness of N’-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-benzoyl-1-benzyl-6-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-18-12-11-17(14-23(18)13-15-7-3-1-4-8-15)20(26)22-21-19(25)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJFNEBADUCVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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